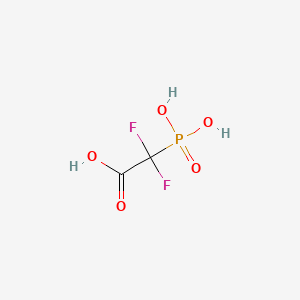

Difluorophosphonoacetic acid

Description

Contextualization within Organofluorine Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The high electronegativity of fluorine in difluorophosphonoacetic acid creates a strong electron-withdrawing effect, influencing the acidity of the neighboring carboxylic and phosphonic acid groups. ontosight.aiossila.com This modification is a key aspect of its utility. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of organofluorine compounds. ontosight.ai This increased stability is a desirable trait in the design of molecules for biological applications.

Contextualization within Organophosphorus Chemistry

As an organophosphorus compound, this compound is a derivative of phosphonic acid. Organophosphorus compounds are ubiquitous in nature, most notably as phosphates, which form the backbone of DNA and RNA and are central to cellular energy transfer in the form of ATP. mdpi.com The phosphonate (B1237965) group in this compound, where a carbon atom replaces an oxygen atom in a phosphate (B84403) group, is a key feature. This P-C bond is resistant to enzymatic cleavage by phosphatases, which readily break the P-O bond of phosphates. This inherent stability makes phosphonates, including this compound, attractive for researchers designing molecules that can interact with phosphate-binding sites in enzymes and receptors without being rapidly metabolized.

Historical Trajectory and Evolution of Fluoroalkylphosphonate Chemistry

The field of fluoroalkylphosphonate chemistry has its roots in the broader development of organofluorine and organophosphorus chemistry. Early work in the mid-20th century laid the foundation for the synthesis of various organophosphorus compounds. A significant milestone in the specific area of difluoromethylene phosphonates was the work of Donald J. Burton and his research group. In 1988, they reported a practical synthesis of this compound, which opened the door for more extensive investigation of its properties and applications. acs.org

Another key contributor to the field is G. Michael Blackburn, whose research has significantly advanced the synthesis of α-fluoroalkylphosphonates. These synthetic methodologies have been crucial for accessing a wide range of fluorinated phosphonate analogues for biological evaluation. A 2022 review on the chemistry of difluoromethylene phosphonates highlights the significant growth in this area, noting a doubling of publications in the preceding seven years, indicating a vibrant and expanding field of research. ontosight.ai

Significance of this compound as a Phosphate Bioisostere

Perhaps the most significant role of this compound in academic research is as a bioisostere of the phosphate group. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The difluoromethylenephosphonate moiety is considered a superior mimic of the phosphate group compared to a non-fluorinated phosphonate. mdpi.com

The rationale for this lies in the electronic and steric properties. The two fluorine atoms are bioisosteric with the oxygen atom of a phosphate ester. Furthermore, the electronegativity of the fluorine atoms lowers the pKa of the phosphonic acid group, bringing it closer to that of a natural phosphate monoester. This closer pKa match can lead to improved binding affinity for the target enzyme or receptor.

Detailed Research Findings

The unique structure of this compound has prompted detailed investigations into its physicochemical properties, which are crucial for its application as a phosphate bioisostere.

Physicochemical Properties

The acidity, or pKa, of a molecule is a critical parameter in its biological activity, as it determines the charge state of the molecule at physiological pH. The introduction of the two fluorine atoms in this compound significantly impacts the pKa of both the carboxylic acid and the phosphonic acid moieties.

Table 1: Comparative pKa Values

| Compound/Group | pKa1 | pKa2 | pKa3 |

|---|---|---|---|

| Phosphoric Acid | ~2.1 | ~7.2 | ~12.3 |

The lower pKa2 of difluoromethylene phosphonates compared to non-fluorinated phosphonates (pKa2 ~7.6) makes them better mimics of the second ionization of phosphoric acid.

The molecular geometry of the phosphonate group is also a critical factor in its ability to mimic a phosphate group. The tetrahedral arrangement of the phosphorus atom is essential for fitting into the active sites of many enzymes.

Table 2: Comparative Bond Lengths and Angles

| Bond/Angle | Difluoroacetic Acid (as proxy) | Phosphoric Acid |

|---|---|---|

| C-C Bond Length | 1.517 Å | N/A |

| C=O Bond Length | 1.212 Å | N/A |

| C-O Bond Length | 1.345 Å | N/A |

| C-F Bond Length | 1.354 Å | N/A |

| P=O Bond Length | N/A | ~1.49 Å |

| P-O Bond Length | N/A | ~1.54 - 1.60 Å |

| O-C-C Angle | 110.6° | N/A |

| F-C-F Angle | 108.6° | N/A |

Note: Data for difluoroacetic acid is used as a proxy for the geometry around the α-carbon of this compound due to the lack of specific crystal structure data for the latter in the reviewed literature. The structural similarity makes it a reasonable approximation.

Structure

3D Structure

Properties

CAS No. |

91410-83-2 |

|---|---|

Molecular Formula |

C2H3F2O5P |

Molecular Weight |

176.01 g/mol |

IUPAC Name |

2,2-difluoro-2-phosphonoacetic acid |

InChI |

InChI=1S/C2H3F2O5P/c3-2(4,1(5)6)10(7,8)9/h(H,5,6)(H2,7,8,9) |

InChI Key |

PEPKPVUYBKUJGW-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(F)(F)P(=O)(O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Difluorophosphonoacetic Acid and Its Derivatives

Historical Synthetic Precedents and Challenges

Initial attempts to synthesize difluorophosphonoacetic acid derivatives drew from classical phosphorus chemistry, but these methods often encountered significant challenges, including harsh reaction conditions and low yields, particularly when dealing with fluorine-containing substrates.

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is a cornerstone of C-P bond formation. wikipedia.org The reaction typically involves the SN2 attack of a trivalent phosphorus nucleophile, such as a trialkyl phosphite (B83602), on an alkyl halide to form a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate subsequently undergoes dealkylation by the displaced halide ion to yield the stable pentavalent phosphonate (B1237965). organic-chemistry.org

The analogous Michaelis-Becker reaction utilizes a pre-formed sodium dialkyl phosphite, which reacts with an alkyl halide. While broadly applicable, both methods face significant hurdles when applied to the synthesis of α-fluorophosphonoacetates. The reactivity of α-halo carbonyl compounds, particularly α-fluoroacetates, is complicated. A major competing pathway is the Perkow reaction, which leads to the formation of enol phosphates instead of the desired β-ketophosphonate or, in this case, the α-phosphonoacetate. wikipedia.org The reaction of α-iodoketones typically yields the Arbuzov product, but α-bromo and α-chloro ketones often favor the Perkow product. wikipedia.org

Furthermore, the direct fluorination of a pre-formed phosphonoacetate carbanion using electrophilic fluorine sources was historically problematic, often resulting in complex product mixtures. The development of reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) later provided a more direct, albeit modern, route to α-fluoro and α,α-difluoro phosphonoacetates from the parent phosphonoacetate. researchgate.net

| Reaction | General Reactants | Product | Key Challenge |

| Michaelis-Arbuzov | Trialkyl phosphite + Alkyl halide | Alkyl phosphonate | Perkow reaction competition with α-halo carbonyls. wikipedia.org |

| Michaelis-Becker | Sodium dialkyl phosphite + Alkyl halide | Alkyl phosphonate | Similar limitations to Arbuzov for fluorinated substrates. |

An early and notable approach to constructing the difluorophosphonoacetate framework involved the reaction of tetrafluoroethylene (B6358150) oxide with triethyl phosphite. acs.org This method was part of a broader investigation into the synthesis of gem-difluoromethylene compounds. acs.org The reaction proceeds via the nucleophilic attack of the phosphite on one of the epoxide carbons of tetrafluoroethylene oxide. This is followed by a rearrangement and loss of a difluoromethylene unit, ultimately leading to the formation of triethyl difluorophosphonoacetate. However, this method involves handling gaseous and highly reactive tetrafluoroethylene oxide, presenting significant practical challenges for laboratory-scale synthesis. acs.org The yields and selectivity could also be variable, prompting the search for more reliable and safer synthetic routes. acs.orgacs.org

Contemporary and Optimized Synthetic Strategies

To overcome the limitations of historical methods, modern synthetic chemistry has turned towards metal-mediated and organometallic routes. These strategies offer milder reaction conditions, greater functional group tolerance, and significantly improved yields and selectivity.

A highly effective and widely adopted method for the synthesis of this compound derivatives is the copper(I)-catalyzed acylation of a pre-formed organozinc reagent. acs.org The key intermediate, [(diethoxyphosphinyl)difluoromethyl]zinc bromide, is generated from the reaction of diethyl (bromodifluoromethyl)phosphonate with zinc metal.

This organozinc species is then coupled with an acyl chloride in the presence of a catalytic amount of a copper(I) halide, such as copper(I) bromide or copper(I) iodide. acs.org This Negishi-type cross-coupling reaction is efficient and versatile, allowing for the synthesis of a wide range of α,α-difluoro-β-ketophosphonates, which are direct precursors to this compound. The reaction is generally high-yielding and tolerates a variety of functional groups on the acyl chloride. Subsequent hydrolysis of the resulting ester provides the target acid. acs.org

Table 1: Examples of Copper(I) Catalyzed Acylation

| Acyl Chloride (R-COCl) | Product (EtO)₂P(O)CF₂C(O)R | Yield |

|---|---|---|

| CH₃COCl | Diethyl (1,1-difluoro-2-oxopropyl)phosphonate | 85% acs.org |

| C₆H₅COCl | Diethyl (1,1-difluoro-2-oxo-2-phenylethyl)phosphonate | 92% acs.org |

Grignard reagents are powerful tools in C-C bond formation, and their utility extends to the formation of C-P bonds. In the context of fluorinated phosphonates, perfluoroalkyl Grignard reagents can be reacted with phosphorus electrophiles like diethyl chlorophosphate. For instance, a Grignard reagent derived from a perfluoroalkyl iodide can react with phosphoryl halides. rsc.org

While the direct generation of a "difluorocarboxy" Grignard reagent is not feasible, a related strategy involves reacting a suitable fluorinated Grignard reagent with a phosphorus electrophile containing the desired carboxylate precursor. For example, the reaction of a perfluoroalkyl Grignard reagent with diethyl chlorophosphate would lead to the formation of a diethyl perfluoroalkylphosphonate. This highlights the general principle of using fluorinated organometallic reagents to attack a phosphorus center, a strategy that has been adapted in various ways to access complex fluorinated phosphonates. rsc.org

Carbanion-Based Methodologies

A primary strategy for constructing the this compound backbone involves the generation of a carbanion at the α-position to the phosphonate group, followed by carboxylation.

The generation of α-lithio derivatives of α-fluoromethanephosphonate esters creates a potent nucleophile. This is typically achieved by treating a dialkyl difluoromethylphosphonate with a strong base, such as an organolithium reagent like n-butyllithium, at low temperatures in an anhydrous ethereal solvent. The resulting lithiated species is a key intermediate that can react with a variety of electrophiles to introduce different functional groups. The stability and reactivity of this carbanion are influenced by the fluorine atoms and the phosphonate group.

A highly effective and direct route to the ester precursor of this compound involves using carbon dioxide (CO₂) as the electrophile. The α-lithio difluoromethylphosphonate derivative reacts readily with gaseous CO₂ bubbled through the solution. This reaction forms a lithium carboxylate intermediate, which, upon acidic workup, yields the target dialkyl difluorophosphonoacetate. The use of CO₂ as a C1 synthon is an attractive and economical method for creating carboxylic acids. nih.gov

This methodology can be extended to other electrophiles like carbonyl sulfide (B99878) (COS) and carbon disulfide (CS₂). Reaction with these reagents would lead to the formation of the corresponding thiocarboxylic and dithiocarboxylic acid derivatives, respectively, providing access to a broader range of functionalized phosphonates.

Phosphonate Hydrolysis and Dealkylation Procedures for Phosphonic Acids

The final and critical step in the synthesis of this compound is the cleavage of the ester groups from the phosphonate moiety to yield the free phosphonic acid. This transformation is most commonly achieved through silylation followed by solvolysis or by direct acid-catalyzed hydrolysis.

The McKenna reaction is a widely used and notably mild method for dealkylating dialkyl phosphonates. doaj.orgnih.gov The procedure involves a two-step process. First, the dialkyl phosphonate is treated with bromotrimethylsilane (B50905) (BTMS). doaj.orgresearchgate.net This reagent converts the alkyl esters into bis(trimethylsilyl) phosphonate esters. nih.govbeilstein-journals.org The mechanism involves an oxophilic substitution where the alkyl bromide is eliminated. beilstein-journals.org

In the second step, the silylated intermediate is subjected to solvolysis, typically by adding methanol (B129727) or water. beilstein-journals.org This cleaves the silicon-oxygen bonds to generate the final phosphonic acid. nih.gov The volatile side products, such as trimethylsilanol (B90980) and hexamethyldisiloxane, are easily removed. beilstein-journals.org The primary advantage of the McKenna reaction is its mild conditions, which are compatible with molecules possessing sensitive functional groups that would not tolerate the harsh conditions of strong acid hydrolysis. beilstein-journals.org

| Reagent | Function | Step |

| Bromotrimethylsilane (BTMS) | Converts dialkyl phosphonate to bis(trimethylsilyl) phosphonate | 1. Silylation |

| Methanol or Water | Hydrolyzes the silyl (B83357) ester to the phosphonic acid | 2. Solvolysis |

A more traditional method for phosphonate ester cleavage is acid-catalyzed hydrolysis. mdpi.com This technique typically requires harsh conditions, such as refluxing the phosphonate ester in a concentrated aqueous mineral acid, most commonly hydrochloric acid (HCl). mdpi.comnih.gov The hydrolysis of dialkyl phosphonates proceeds in a stepwise manner. mdpi.comresearchgate.net The first dealkylation yields a phosphonic acid monoester intermediate, which is then hydrolyzed further in a second, often rate-limiting, step to the final phosphonic acid. mdpi.com

The reaction is generally monitored by ³¹P NMR spectroscopy to follow the conversion from the starting diester, through the monoester intermediate, to the final diacid product. mdpi.com While effective, the high temperatures and strong acidity limit the applicability of this method to substrates that lack acid-sensitive functional groups. beilstein-journals.orgnih.gov

| Catalyst | Typical Conditions | Mechanism |

| Hydrochloric Acid (HCl) | Concentrated, aqueous solution at reflux | SN2-type nucleophilic attack of water on the phosphorus center nih.gov |

| Hydrobromic Acid (HBr) | Concentrated, aqueous solution at reflux | Generally more efficient than HCl nih.gov |

Electrophilic Fluorination Approaches

Electrophilic fluorination serves as a primary method for the direct introduction of fluorine atoms onto a carbon framework. wikipedia.org This approach involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine (F+) source. wikipedia.org While historically challenging due to the high reactivity of reagents like elemental fluorine, the development of safer, more selective N-F reagents has made this a cornerstone of modern organofluorine chemistry. wikipedia.orgresearchgate.net

Reagents such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®, are now commonly employed. wikipedia.orgwikipedia.org These reagents are bench-stable and offer a range of fluorinating power, allowing for more controlled reactions. researchgate.net

Key research findings in this area include:

The direct synthesis of triethyl fluorophosphonoacetate and triethyl difluorophosphonoacetate from triethyl phosphonoacetate using Selectfluor® and a base like sodium hydride. researchgate.net

The synthesis of a series of α-mono- and α,α-difluoro-β-ketophosphonates in moderate to good yields with high selectivity using Selectfluor®. nih.gov

The fluorination of tetraethyl methylenebisphosphonate with N-fluorobenzenesulfonimide (NFSI) to produce tetraethyl difluoromethylene bisphosphonate with a 71% yield, a key intermediate for more complex analogues. nih.govacs.orgacs.org

The mechanism of electrophilic fluorination is complex and can involve either an SN2 pathway or a single-electron transfer (SET) process, depending on the substrates and reaction conditions. wikipedia.orgwikipedia.org

Table 1: Comparison of Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Key Features | Typical Application |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic, highly reactive, commercially available, solid. wikipedia.orgwikipedia.org | Fluorination of a wide range of nucleophiles, including enolates and carbanions. researchgate.netnih.gov |

| N-Fluorobenzenesulfonimide | NFSI | Neutral, crystalline solid, commercially available. alfa-chemistry.comresearchgate.net | Fluorination of phosphonates, lactams, and oxindoles. nih.govnih.gov |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral, synthesized from disulfonic acid. wikipedia.org | Used in mechanistic studies and for fluorination of organometallic reagents. wikipedia.org |

Photochemical and Thermal Syntheses of Fluorinated Phosphonates

Alternative strategies for forming the C-P bond in fluorinated phosphonates involve radical reactions initiated by photochemical or thermal means. nih.gov These methods provide facile routes to a variety of fluorinated phosphonates from readily available starting materials. nih.govacs.orgcapes.gov.br

A general photochemical approach involves the UV irradiation (254 nm) of a degassed mixture of a fluorinated iodide (RfI) and tetraethyl pyrophosphite at room temperature. acs.org This generates a fluorinated phosphonite intermediate, which is then oxidized to the final fluorinated phosphonate. This method is versatile and accommodates a wide array of primary, secondary, aromatic, and functionalized fluoroalkyl iodides.

The thermal method involves heating the same reactants (fluorinated iodide and tetraethyl pyrophosphite) at higher temperatures (e.g., 125 °C) in the presence of a radical initiator. While effective, this approach sometimes results in lower yields compared to the photochemical pathway.

Table 2: Selected Examples of Photochemically and Thermally Synthesized Fluorinated Phosphonates

| Fluorinated Iodide (RfI) | Method | Product (EtO)₂P(O)Rf |

|---|---|---|

| C₂F₅I | Photochemical | (EtO)₂P(O)C₂F₅ |

| C₄F₉I | Photochemical | (EtO)₂P(O)C₄F₉ |

| C₆F₁₃I | Photochemical | (EtO)₂P(O)C₆F₁₃ |

| BrCF₂CF₂I | Photochemical | (EtO)₂P(O)CF₂CF₂Br |

| ClCF₂CF₂I | Thermal | (EtO)₂P(O)CF₂CF₂Cl |

Preparation of Related Difluoromethylene Phosphonates

The synthesis of molecules containing the difluoromethylene phosphonate [-CF₂P(O)(OR)₂] group is of great interest, as these structures can act as non-hydrolyzable mimics of biologically important phosphates. researchgate.netresearchgate.net Research has led to diverse synthetic routes to access these analogues. nih.govconstructor.university

One innovative approach is the synthesis of unsymmetrical difluoromethylene bisphosphonates. nih.govacs.orgacs.orgdundee.ac.ukuniversiteitleiden.nl This strategy begins with the electrophilic fluorination of tetraethyl methylenebisphosphonate to create the symmetrical tetraethyl difluoromethylene bisphosphonate. nih.govacs.org Through a sequence of selective de-esterification and condensation steps, different functional groups can be attached to either side of the P-CF₂-P core, yielding complex bioisosteres of natural pyrophosphates like ADPr and CDP-glycerol. nih.govacs.orgresearchgate.net

Other notable methodologies include:

The synthesis of fluorinated acyclic nucleoside phosphonates, where a fluorinated side chain is introduced via condensation of a base with a suitable fluorinated phosphonate precursor. nih.gov

The development of methods based on a formal acs.orgresearchgate.net-sigmatropic phospha-Wittig rearrangement of fluoroallyl bis(amido)phosphites, which avoids the use of ozone-depleting reagents. constructor.university

The synthesis of α,α-difluorinated phosphonate analogues of phosphoserine, an important component in cell signaling, which can be achieved through various routes including triflate displacement from a chiral starting material like L-serine. nih.gov

These varied synthetic strategies underscore the chemical versatility and importance of difluoromethylene phosphonates as tools for biochemical and medicinal research. nih.gov

Chemical Reactivity and Transformation Mechanisms of Difluorophosphonoacetic Acid Precursors and Analogs

Reactivity of α-Fluoromethanephosphonate Carbanions

α-Fluoromethanephosphonate carbanions are valuable intermediates in organofluorine chemistry, serving as synthons for the introduction of fluorinated phosphonate (B1237965) moieties into various molecules. Their reactivity is significantly influenced by the number of fluorine atoms attached to the carbanionic carbon, which affects their stability and subsequent reaction pathways.

Thermal Stability Characteristics

The thermal stability of α-fluoromethanephosphonate carbanions is inversely related to the number of fluorine atoms at the α-position. Research has shown that the stability decreases in the following order: CHF > CF₂ > CFCl. nih.gov This trend can be attributed to the increasing inductive electron-withdrawing effect of the fluorine atoms, which destabilizes the carbanion. The strong electron-withdrawing nature of the α-trifluoromethyl group can electronically stabilize carbanion species; however, these carbanions often spontaneously release a fluoride (B91410) ion to form difluoroalkenes. nih.gov The stability of these carbanions is also influenced by factors such as the hybridization of the orbital containing the lone pair of electrons, the electronic nature of other α-substituents, the nature of the counter-cation, and chelation effects. nih.gov

In the context of lithiated phosphonates, such as those used in battery applications, thermal stability is a critical factor. For instance, the thermal decomposition of the solid-electrolyte interface on lithiated graphite (B72142) is a key factor in battery safety. researchgate.net While not directly about α-fluoromethanephosphonate carbanions, this highlights the general importance of thermal stability in related organometallic compounds.

Electrophilic Acylation Reactions and Subsequent Transformations

The acylation of α-fluoromethanephosphonate carbanions demonstrates the high reactivity of these species. When the carbanion of diethyl difluoromethylphosphonate is acylated, the resulting products are highly electrophilic. This heightened reactivity leads to immediate secondary reactions, a phenomenon not observed with the corresponding monofluoromethanephosphonate carbanion. nih.gov

In a related context, the Friedel-Crafts acylation reaction, a classic example of electrophilic aromatic substitution, involves the generation of a highly reactive acylium ion that acts as a potent electrophile. This general principle of generating highly reactive intermediates through acylation is mirrored in the behavior of the acylated difluoromethanephosphonate products.

Phosphorylation Reactions

Attempts to phosphorylate the carbanion of chlorofluoromethanephosphonate esters have led to unexpected outcomes. Instead of the anticipated simple phosphorylation product, esters of fluoromethylenebisphosphonic acid are formed. nih.gov This suggests a rearrangement or further reaction of the initially formed phosphorylated intermediate.

In a broader context of phosphorylation, the alkylation of certain phosphinates with reagents like ClP(O)(OEt)₂ can cleanly yield difluorophosphonate/phosphinate products, which are analogs of pyrophosphates. nih.gov

Reactions with Aldehydes, Ketones, Alkyl Halides, and Acyl Halides

The reactions of α-fluoromethanephosphonate carbanions with carbonyl compounds and alkylating agents are fundamental to their synthetic utility.

Aldehydes and Ketones: The carbanion generated from diethyl difluoromethylphosphonate reacts efficiently with a range of aldehydes and ketones to form α,α-difluoro-β-hydroxyphosphonates. These reactions are typically carried out at low temperatures using a strong base like lithium diisopropylamide (LDA) to generate the carbanion. nih.gov The resulting adducts can be further transformed; for example, they can be used to prepare difluoromethyl alcohols or gem-difluoro-1,3-diols. nih.gov However, reactions with enolizable aldehydes can be problematic due to competing deprotonation of the aldehyde. nih.gov The steric bulk of the nucleophilic difluoromethyl anion can also limit the yield of reactions with certain ketones. nih.gov

Alkyl Halides: The alkylation of α-fluoromethanephosphonate carbanions with alkyl halides is a key method for forming new carbon-carbon bonds. These reactions generally proceed via an S(_N)2 mechanism, where the nucleophilic carbanion displaces a halide from the alkyl halide. masterorganicchemistry.com For this reason, primary and secondary alkyl halides are preferred, as tertiary halides tend to undergo elimination reactions. masterorganicchemistry.com The choice of base and reaction conditions is crucial to ensure complete formation of the enolate and minimize side reactions. rsc.org While general principles of enolate alkylation are well-established, specific examples detailing the alkylation of α-fluoromethanephosphonate carbanions highlight their synthetic potential. For instance, the alkylation of difluoromethylphosphinates has been investigated, showing that subtle electronic effects can lead to significant differences in reactivity. nih.gov

Acyl Halides: As mentioned in section 3.1.2, the reaction with acyl halides leads to highly reactive electrophilic products. nih.gov

The following table summarizes the outcomes of reacting diethyl difluoromethylphosphonate carbanion with various electrophiles.

| Electrophile | Product Type | Notes |

| Aldehydes | α,α-Difluoro-β-hydroxyphosphonates | Good yields with non-enolizable aldehydes. nih.gov |

| Ketones | α,α-Difluoro-β-hydroxyphosphonates | Yields can be moderate due to steric hindrance. nih.gov |

| Alkyl Halides | α-Alkylated difluoromethylphosphonates | Follows S(_N)2 mechanism; primary/secondary halides preferred. nih.govmasterorganicchemistry.com |

| Acyl Halides | Highly reactive electrophilic intermediates | Leads to secondary products. nih.gov |

Limitations and Side Products in Reactions with Specific Electrophiles (e.g., Sulfur, N,N-Dimethylformamide, Isonitriles, Perchloryl Fluoride, Ethyl Nitrate)

The reactivity of α-fluoromethanephosphonate carbanions with a range of other electrophiles is varied, and in some cases, limited information is available in the scientific literature.

Sulfur: While there is extensive research on the formation of sulfur-carbon bonds, specific studies on the reaction of α-fluoromethanephosphonate carbanions with elemental sulfur are not widely reported. In general, carbanions can react with electrophilic sulfur reagents. chemguide.co.uk

N,N-Dimethylformamide (DMF): DMF is a common solvent in organic synthesis and can sometimes participate in reactions. For instance, in the context of phosphonium (B103445) ylide chemistry, which is related to phosphonate carbanions, reactions have been carried out in DMF. researchgate.net However, specific details of DMF acting as an electrophile with α-fluoromethanephosphonate carbanions are not readily available.

Isonitriles: Metalated isocyanides, which are analogous to carbanions, are highly nucleophilic and react with various electrophiles. thieme-connect.delibretexts.org The reaction of α-fluoromethanephosphonate carbanions with isonitriles is not well-documented in the reviewed literature.

Perchloryl Fluoride (FClO₃): This is a powerful electrophilic fluorinating agent. It has been used to fluorinate carbanions, such as those derived from malonic esters, though these reactions can be hazardous and produce multiple products. thieme-connect.de The use of perchloryl fluoride with phosphonate carbanions has been reported as a method for synthesizing α-fluorinated phosphonoacetate derivatives, although safer and more selective reagents like Selectfluor® are now preferred. researchgate.net

Ethyl Nitrate (B79036): Ethyl nitrate can act as an electrophilic nitrating agent. However, the nitration of carbanions with alkyl nitrates is not a commonly reported transformation, and specific data for α-fluoromethanephosphonate carbanions is scarce. In other contexts, alkyl nitrates are known to be involved in complex atmospheric photochemical reactions. researchgate.net

Hydrolytic Stability of Fluorinated Phosphonates

The hydrolytic stability of phosphonates is a critical property, particularly for their application as phosphate (B84403) mimics in biological systems. The presence of fluorine atoms on the α-carbon can significantly influence this stability. researchgate.net

Hydrolysis of phosphonate esters can occur under both acidic and basic conditions and typically proceeds in a stepwise manner due to the presence of two ester groups. chemguide.co.ukresearchgate.netlibretexts.org The mechanism often involves a nucleophilic attack of water or hydroxide (B78521) on the phosphorus atom. researchgate.net

Studies on the acidic hydrolysis of α-hydroxybenzylphosphonates have shown that electron-withdrawing substituents on the phenyl ring increase the rate of hydrolysis. acs.org This suggests that the electron-withdrawing fluorine atoms in fluorinated phosphonates would similarly affect their hydrolytic stability. The hydrolysis of these compounds is a two-step process, with the cleavage of the second ester group being the rate-determining step. acs.org

The table below presents kinetic data for the acidic hydrolysis of a series of substituted diethyl α-hydroxybenzylphosphonates, which serves as a model for understanding the influence of electronic effects on the hydrolysis of phosphonates.

| Substituent (R) in Diethyl (R-phenyl)(hydroxy)methylphosphonate | k₁ (× 10⁻⁴ s⁻¹) | k₂ (× 10⁻⁵ s⁻¹) |

| 4-MeO | 1.12 | 1.4 |

| 4-Me | 1.34 | 2.1 |

| H | 1.81 | 2.8 |

| 4-F | 2.06 | 3.1 |

| 4-Cl | 2.62 | 4.2 |

| 4-NO₂ | 4.01 | 6.1 |

Data adapted from a study on the acidic hydrolysis of α-hydroxybenzylphosphonates. acs.org

This data clearly indicates that electron-withdrawing groups accelerate the hydrolysis, with the 4-fluoro substituted compound hydrolyzing faster than the unsubstituted and electron-donating group substituted analogs. This provides strong evidence that fluorinated phosphonates, including precursors to difluorophosphonoacetic acid, would exhibit enhanced susceptibility to hydrolysis compared to their non-fluorinated counterparts.

The hydrolysis of phosphonoformate esters, which, like this compound derivatives, are α-carbonylphosphonates, is influenced by pH and the nature of the ester groups, with cleavage of both the P-C and C-O bonds being possible. nih.gov

Spectroscopic and Computational Investigations of Difluorophosphonoacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chemical Characterization

NMR spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules in solution. For difluorophosphonoacetic acid, multinuclear NMR studies, particularly involving 31P, 19F, and 13C nuclei, are instrumental in understanding its behavior as a function of pH.

The 31P nucleus is an excellent probe for studying organophosphorus compounds due to its 100% natural abundance and high sensitivity. The chemical shift of the phosphorus atom in this compound is highly sensitive to the protonation state of both the phosphonic and carboxylic acid groups. As the pH of the solution changes, the deprotonation of these acidic functional groups leads to a significant change in the electron density around the phosphorus nucleus, resulting in a shift in its resonance frequency.

NMR-controlled titrations, where 31P NMR spectra are recorded at various pH values, allow for the precise determination of the chemical shifts for each protonated species (H3L, H2L-, HL2-, and L3-). The deprotonation of the phosphonic acid group typically causes a characteristic upfield shift (a decrease in the chemical shift value) of the 31P signal. nih.gov This is due to the increased shielding of the phosphorus nucleus as the electron-donating character of the deprotonated oxygen atoms increases.

For instance, in the analogous compound methanephosphonic acid (CH3PO3H2), the deprotonation of the two P-OH groups leads to distinct upfield shifts in the 31P NMR spectrum. nih.gov A similar trend is expected for this compound, where the stepwise deprotonation can be monitored by the changes in the 31P chemical shift.

Table 1: 31P NMR Chemical Shifts (δP) for Methanephosphonic Acid Species in H2O nih.gov

| Species | δP (ppm) |

| H2L | 26.54 |

| HL- | 19.34 |

| L2- | 17.58 |

Data for methanephosphonic acid is presented as an illustrative example of the trends observed in phosphonic acids during protonation equilibria studies.

The presence of two fluorine atoms in this compound makes 19F NMR an invaluable tool for its characterization. The 19F nucleus is also 100% naturally abundant and highly sensitive. The chemical shift of the fluorine atoms is influenced by the electronic environment of the adjacent carbon and, by extension, the protonation state of the nearby phosphonic and carboxylic acid groups.

Changes in pH will alter the inductive effects experienced by the CF2 group, leading to shifts in the 19F NMR spectrum. These shifts can be correlated with the deprotonation steps, providing complementary information to the 31P NMR data. Automated NMR-controlled titrations using 19F NMR can be particularly effective for studying fluorinated compounds. nih.gov

13C NMR spectroscopy provides insights into the carbon framework of the molecule. The chemical shifts of the two carbon atoms in this compound, the carbonyl carbon (C=O) and the difluorinated carbon (CF2), are also dependent on the pH of the solution.

Deprotonation of the carboxylic acid group will most significantly affect the chemical shift of the carbonyl carbon, typically causing a downfield shift due to changes in electron density and resonance stabilization. The deprotonation of the phosphonic acid group will have a more pronounced effect on the difluorinated carbon. By monitoring the 13C chemical shifts as a function of pH, the protonation sites can be further confirmed. nih.gov

Table 2: 13C NMR Chemical Shifts (δC) for Methanephosphonic Acid Species in H2O nih.gov

| Species | δC (ppm) |

| H2L | 26.24 |

| HL- | 28.05 |

| L2- | 28.98 |

Data for methanephosphonic acid is presented as an illustrative example of the trends observed in phosphonic acids during protonation equilibria studies.

Spin-spin coupling constants provide valuable information about the connectivity and geometry of a molecule. In this compound, several coupling constants are of particular interest:

1JPC: The one-bond coupling between the phosphorus and the adjacent carbon atom is a direct measure of the P-C bond character. The magnitude of 1JPC is sensitive to the hybridization of the carbon and the electronegativity of the substituents on both the phosphorus and carbon atoms. Changes in this coupling constant with pH can reflect the electronic redistribution upon deprotonation. For instance, in cyclohexanephosphonic acid and benzenephosphonic acid, the nJPC (n = 1–4) coupling constants have been shown to be pH-dependent. nih.gov

2JPF: The two-bond coupling between phosphorus and fluorine provides information about the through-bond electronic interactions.

2JPH: In proton-coupled 31P NMR spectra, the two-bond coupling between phosphorus and the proton on the α-carbon can be observed. The magnitude of this coupling can also vary with the protonation state. For example, in methanephosphonic acid, the absolute value of 2JPH decreases upon deprotonation of the phosphonic acid groups. nih.gov

Table 3: Spin-Coupling Constant 2JPH for Methanephosphonic Acid Species in H2O nih.gov

| Species | 2JPH (Hz) |

| H2L | -17.06 |

| HL- | -15.68 |

| L2- | -15.34 |

Data for methanephosphonic acid is presented as an illustrative example of the trends observed in phosphonic acids during protonation equilibria studies.

Potentiometric Titration and Dissociation Equilibria Studies

Potentiometric titration is a classic and highly accurate method for determining the acid dissociation constants (pKa values) of a compound. nih.gov This technique involves the gradual addition of a titrant (a strong base) to a solution of the acid while monitoring the pH.

However, a more detailed picture is provided by the microscopic dissociation constants (microconstants), which describe the dissociation from specific sites. For this compound, there are multiple pathways for the loss of the first and second protons, leading to a complex network of equilibria. The combination of potentiometric titration with NMR data allows for the resolution of these macroscopic and microscopic equilibria. The pKa values for the closely related phosphonoacetic acid have been reported, providing a reference for the expected values for its difluorinated analog. nih.gov

The precise determination of these dissociation constants is crucial for understanding the speciation of this compound at a given pH, which in turn governs its chemical reactivity, biological activity, and environmental fate. Detailed studies on phosphonocarboxylic acids have been conducted, and a comprehensive analysis of the protolytic and complex formation equilibria of this compound is documented in specialized theses. dntb.gov.ua

Investigation of Complex Formation Equilibria with Metal Cations

The ability of phosphonate-containing compounds to form complexes with metal ions is a critical aspect of their chemistry, influencing their behavior in various systems. amazonaws.com The formation of a metal complex in solution is an equilibrium process, and the strength of the interaction between the metal ion and the ligand (the complexing agent) is quantified by the stability constant (Kf), also known as the formation constant. wikipedia.org A higher stability constant indicates a stronger and more stable complex. scispace.com

For example, the stability constants (log K) for PAA with key biological metal ions have been determined in aqueous solution, demonstrating its effective chelating ability. capes.gov.br

Table 1: Stability Constants (log K) for Phosphonoacetic Acid (PAA) Metal Complexes Conditions: 0.15 M KNO₃, 37°C

| Metal Cation | Log K₁ |

|---|---|

| Mg²⁺ | 2.89 |

| Ca²⁺ | 2.72 |

| Cu²⁺ | 5.01 |

| Zn²⁺ | 4.09 |

Source: Adapted from reference capes.gov.br

The introduction of two fluorine atoms onto the methylene (B1212753) carbon of phosphonoacetic acid to create this compound is expected to significantly alter its electronic properties and, consequently, its metal-binding affinities. The high electronegativity of fluorine would likely increase the acidity of both the phosphonic and carboxylic acid groups. This change in acidity would, in turn, affect the stability of the metal complexes formed, though without direct experimental data, the precise nature of this effect remains a subject for further investigation. researchgate.net Phosphonates generally exhibit a strong ability to complex metal ions, a property that is highly dependent on pH and the metal-to-ligand ratio in the solution. amazonaws.com

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are invaluable tools for understanding the molecular properties, structure, and reactivity of compounds like this compound, especially when experimental data is scarce. These approaches allow for the detailed examination of electronic structure and conformational possibilities.

Electronic Structure Calculations for Fluorinated Organophosphorus Compounds

While specific DFT studies on this compound are not prominent in the literature, the methodologies applied to similar molecules are well-established. vub.beacs.org DFT functionals such as B3LYP, PBE, and M06-L, often paired with basis sets like 6-31G(d) or LANL2DZ for heavier atoms, are commonly employed to model these systems. nih.gov Such calculations can elucidate the impact of fluorination on the acidity of the P-OH and COOH protons and on the electron density around the phosphorus atom. This information is key to predicting the compound's reactivity and its interaction with metal ions. nih.gov

This table represents typical outputs from DFT calculations on organic molecules.

Molecular Modeling and Conformational Analysis of Phosphonate (B1237965) Structures

The biological activity and chemical reactivity of flexible molecules are often dictated by their three-dimensional shape or conformation. nih.gov Molecular modeling techniques, including both quantum mechanical and force field methods (like AMBER* or MM3*), are used to perform conformational analysis, identifying the stable low-energy structures of a molecule. nih.govresearchgate.net

For phosphonate-containing structures, rotation around the P-C and C-C single bonds can give rise to multiple conformers, each with a distinct spatial arrangement and energy. nih.gov Computational studies can map the potential energy surface to locate these different conformers (e.g., syn, anti, gauche) and determine their relative stabilities. mdpi.com This analysis is crucial because the specific orientation of the phosphonate and carboxylate groups determines how effectively the molecule can chelate a metal ion or fit into the active site of an enzyme. researchgate.net

A computational study on similar 1,3-difluorinated alkanes shows that the motif strongly influences the alkane chain conformation, with a significant dependence on the polarity of the medium. nih.gov For this compound, a similar analysis would reveal the preferred orientations of the functional groups, which is fundamental to understanding its interactions.

Table 3: Hypothetical Conformational Analysis Data for a Phosphonate

| Conformer | Dihedral Angle (O=P-C-C) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| A (gauche) | 60° | 0.00 | 3.5 |

| B (anti) | 180° | 1.25 | 2.1 |

| C (syn) | 0° | 3.50 | 4.8 |

This table is illustrative, based on general principles of conformational analysis, showing how different spatial arrangements correspond to different energy levels and polarities.

Biochemical and Chemical Biology Applications of Difluorophosphonoacetic Acid and Its Bioisosteres

Design and Synthesis of Phosphate (B84403) Mimics and Bioisosteres

The design of molecules that can mimic the structure and function of natural phosphates is a cornerstone of medicinal chemistry and chemical biology. Phosphate groups are ubiquitous in biology, forming the backbone of DNA and RNA, acting as key components in energy transfer molecules like ATP, and governing cellular signaling through protein phosphorylation. However, the inherent instability of the phosphate ester bond to enzymatic cleavage (hydrolysis) and the high negative charge, which can impede cell membrane penetration, present significant challenges for therapeutic development. To overcome these limitations, scientists have developed non-hydrolyzable phosphate mimics, or bioisosteres, with the phosphonate (B1237965) group being a prominent example. rsc.orgijcrt.org

Concept of Isopolar and Isosteric Resemblance to Parent Phosphate Esters

The successful design of a phosphate mimic hinges on the principles of isosterism and isopolarism. ijcrt.org Isosteres are molecules or functional groups that have similar shapes and volumes. For a phosphate mimic, this means replicating the tetrahedral geometry of the phosphate group. Bioisosterism is a broader concept where functional groups with similar physicochemical properties can be interchanged to produce a molecule that maintains similar biological activity. nih.gov

A crucial aspect of this mimicry is achieving isopolar resemblance—that is, replicating the electronic properties, particularly the charge, of the parent phosphate. ijcrt.org At physiological pH, a phosphate monoester is typically dianionic. A simple phosphonate, where a bridging oxygen atom is replaced by a methylene (B1212753) (CH₂) group, is also dianionic but has different acidity (pKa) values, which can affect how it interacts with the target enzyme. researchgate.netresearchgate.net The goal is to create a stable analogue that an enzyme's active site will recognize and bind to as if it were the natural phosphate-containing substrate. nih.gov

Superiority of Difluoromethyl Phosphonates as Phosphate Bioisosteres (pKa, Geometry, Polarity)

Among various phosphonate derivatives, α,α-difluoromethyl phosphonates, the core of difluorophosphonoacetic acid, have emerged as superior bioisosteres of phosphates. rsc.org This superiority stems from a refined balance of stereoelectronic properties that more closely match the natural phosphate group.

pKa: The replacement of the P-O bond with a P-C bond in simple phosphonates increases the pKa of the second ionization, making it less acidic than a phosphate. researchgate.net However, the introduction of two highly electronegative fluorine atoms on the α-carbon (the carbon attached to the phosphorus) pulls electron density away from the phosphorus atom. This inductive effect significantly lowers the pKa of the phosphonate group, bringing it much closer to that of a natural phosphate ester. This closer pKa match ensures a similar ionization state and charge distribution at physiological pH, enhancing its ability to mimic the electrostatic interactions of the true substrate in an enzyme's active site. researchgate.net

Table 1: Comparison of Acidity (pKa) Values

| Functional Group | Approximate pKa1 | Approximate pKa2 |

|---|---|---|

| Phosphate Ester | ~1.5 | ~6.3 |

| Phosphonate | ~2.5 | ~7.6 |

Enzyme Inhibition Studies and Mechanistic Insights

The structural and electronic similarity of this compound and its derivatives to natural phosphates, combined with their enhanced stability, makes them powerful tools for studying enzymes. They are widely used as inhibitors to probe enzyme function, structure, and mechanism. researchgate.net

General Principles of Enzyme Inhibition by Phosphonate Groups

Phosphonates primarily act as enzyme inhibitors through two key mechanisms:

Stable Analogue Inhibition: The core advantage of the phosphonate group is its resistance to hydrolysis by enzymes like phosphatases and ATPases. researchgate.net The P-C bond is significantly more stable than the P-O-C ester linkage found in natural substrates. nih.govclearsolutionsusa.com Consequently, a phosphonate-containing molecule can bind to an enzyme's active site, acting as a competitive inhibitor, but it will not undergo the catalytic reaction. This effectively blocks the enzyme from binding to its natural substrate, halting its activity.

Transition-State Analogue Inhibition: Many enzymatic reactions involving phosphates proceed through a high-energy, transient tetrahedral intermediate or transition state. Phosphonates, with their stable tetrahedral geometry, can be designed to closely mimic this transition state. researchgate.netnih.gov According to transition state theory, enzymes bind most tightly to the transition state of the reaction they catalyze. Therefore, a stable molecule that resembles this transition state can act as an extremely potent inhibitor, binding with much higher affinity than the substrate itself. nih.gov

Elucidation of Enzyme Active Site Characteristics and Binding Properties

Because phosphonate inhibitors are designed to fit into an enzyme's active site, they can be used as molecular probes to "map" its features. By systematically modifying the structure of a phosphonate inhibitor and measuring its binding affinity (e.g., its inhibition constant, Ki), researchers can deduce the specific interactions that are critical for binding. scilit.com

For example, observing that a phosphonate with a particular side chain binds tightly suggests the presence of a corresponding binding pocket in the active site. The potent binding of the negatively charged phosphonate group confirms the presence of positively charged amino acid residues, such as arginine or lysine, or metal cofactors that are essential for substrate recognition and catalysis. scilit.com Crystallographic studies of enzymes bound to phosphonate inhibitors provide a static, high-resolution snapshot of these interactions, revealing the precise orientation of the inhibitor and the key contact points within the active site. scilit.comnih.gov

Probing Substrate Specificity and Catalytic Mechanisms of Enzymes

Phosphonate-based inhibitors are invaluable for dissecting the substrate specificity and catalytic pathways of enzymes. By testing a panel of phosphonate analogues against a specific enzyme, researchers can determine which structural features are essential for recognition. For instance, if an enzyme is strongly inhibited by a phosphonate analogue of substrate A but not by an analogue of substrate B, it provides clear evidence of the enzyme's preference for substrate A. nih.gov

Furthermore, the type of inhibition observed (e.g., competitive, non-competitive, or uncompetitive) provides clues about the enzyme's catalytic mechanism. nih.gov

A competitive inhibitor typically binds to the same site as the substrate, indicating it is a direct mimic.

An uncompetitive inhibitor binds only to the enzyme-substrate complex, suggesting the inhibitor's binding site is only formed after the natural substrate is already in place.

A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, which can provide detailed insights into multi-substrate reactions. nih.gov

These studies, which use phosphonates as non-reactive stand-ins for substrates, allow for a detailed kinetic and structural analysis of enzyme function that would be impossible to achieve with the rapidly turning-over natural substrates. nih.govnih.govebi.ac.uk

Development of Analogs as Substrates for Specific Enzymes (e.g., Glycerol-3-Phosphate Dehydrogenase)

The development of analogs of natural substrates is a cornerstone of chemical biology, enabling the study of enzyme mechanisms and the design of potent and specific inhibitors. Glycerol-3-phosphate dehydrogenase (GlpD) represents a key enzymatic target at the intersection of several vital metabolic pathways, including glycolysis, respiration, and phospholipid biosynthesis. nih.govwikipedia.org This membrane-bound enzyme catalyzes the reversible oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP). ebi.ac.ukproteopedia.org In this reaction, electrons are transferred to an acceptor, such as FAD, which can then shuttle them into the respiratory chain. wikipedia.orgproteopedia.org

Given its central role, homologs of GlpD are found in nearly all organisms, from bacteria to humans, making it a potential target for therapeutic intervention. nih.gov The enzyme's structure has been elucidated, revealing distinct domains for substrate binding and catalysis, as well as for interaction with the quinone pool in the cell membrane. nih.gov The catalytic mechanism involves key residues that facilitate the dehydrogenation of glycerol-3-phosphate. nih.govebi.ac.uk

While direct studies on this compound as a substrate for GlpD are not prominent, the principle of using fluorinated phosphonate analogs to probe enzyme active sites is well-established. The substitution of a methylene group with a difluoromethylene (CF2) group adjacent to the phosphonate can significantly alter the molecule's electronic properties and acidity (pKa), making it a stable mimic of a phosphate or carboxylate intermediate. These difluorophosphonate analogs can act as transition-state analogs or slow-binding inhibitors for enzymes that process phosphorylated substrates. The design of this compound-containing molecules as substrates or inhibitors for GlpD would follow this rationale, aiming to create compounds that can bind to the active site intended for glycerol-3-phosphate, thereby allowing for the investigation of the enzyme's catalytic mechanism or for its inhibition.

Utility in Metabolic Pathway Research and Regulation

Substrate analogs are invaluable tools for elucidating metabolic pathways and understanding their regulation. By introducing molecules that mimic natural metabolites, researchers can perturb specific enzymatic steps, leading to the accumulation of intermediates and providing insights into pathway flux and control points.

A significant example of this utility is found in the study of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis. nih.gov This pathway is essential in many bacteria, including pathogenic species, but is absent in humans, making its enzymes attractive targets for new antimicrobial agents. nih.gov Difluorophosphonate analogs of fosmidomycin (B1218577), an inhibitor of the MEP pathway enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), have been synthesized and studied. mdpi.comnih.gov

These α,α-difluorophosphonate derivatives proved to be potent inhibitors of the DXR enzyme. nih.govmdpi.com Their use in research helps to probe the active site of DXR and understand the structure-activity relationships for inhibition. The introduction of the difluoromethylene group enhances the inhibitory activity compared to non-fluorinated phosphonates and the parent phosphate compounds. nih.govmdpi.com This enhancement is attributed to altered binding properties within the enzyme's active site, potentially through the formation of fluorine-hydrogen bonds, and an increase in lipophilicity which may improve cellular uptake. nih.gov By using such analogs, researchers can effectively block the MEP pathway, study the downstream consequences, and validate DXR as a drug target. This approach highlights how this compound and its bioisosteres can serve as powerful chemical probes in metabolic research.

Development of Compounds with Potential Biological Activity

The strategic incorporation of the this compound moiety has led to the development of compounds with significant, targeted biological activity. A compelling case is the synthesis of α,α-difluorophosphonohydroxamic acid derivatives designed as analogs of the antibacterial compound fosmidomycin. mdpi.comnih.gov These compounds were engineered to inhibit 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a crucial enzyme in the bacterial MEP pathway for isoprenoid synthesis. nih.gov

Research has demonstrated that these difluorophosphonate analogs are not only effective but are among the most potent inhibitors of E. coli DXR discovered, with IC50 values in the nanomolar range, significantly surpassing the activity of fosmidomycin itself. mdpi.comnih.gov The introduction of the two fluorine atoms on the α-methylene group was a key factor in this enhanced potency, favoring inhibition of DXR and boosting antimicrobial activity against E. coli. nih.govmdpi.com

For instance, N-methylated α,α-difluorophosphonates showed a direct correlation between their ability to inhibit the DXR enzyme and their capacity to halt bacterial growth. mdpi.com This suggests that the potent enzyme inhibition translates effectively into a desired biological outcome. The enhanced activity is thought to arise from a combination of factors, including increased lipophilicity, which may facilitate passage across the bacterial cell membrane, and stronger interactions within the enzyme's active site. nih.gov These findings underscore the potential of using the this compound scaffold to generate novel compounds with powerful and specific biological activities, particularly in the realm of antimicrobial drug development. nih.govmdpi.com

Inhibition of E. coli H6-DXR by Fosmidomycin Analogs mdpi.com

| Compound | Description | IC50 (nM) |

| Fosmidomycin | Reference Compound | 380 |

| 9b | N-Me difluorophosphonate | 40 |

| 10a | N-H difluoro compound | > 1000 |

| 10b | N-Me difluorophosphonate | 20 |

Q & A

Q. What are the established synthetic routes for difluorophosphonoacetic acid, and how can researchers optimize reaction conditions for yield and purity?

this compound is typically synthesized via Michaelis-Arbuzov or modified Arbuzov reactions using halogenated precursors. Burton and Sprague (1988) demonstrated a method involving the reaction of difluoromethylphosphonate derivatives with glyoxylic acid under controlled anhydrous conditions . Optimization focuses on solvent selection (e.g., dry THF or DMF), temperature (40–60°C), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating high-purity product .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to its corrosive nature, researchers must use personal protective equipment (PPE), including acid-resistant gloves, goggles, and lab coats. Work areas should be equipped with emergency eyewash stations and showers . Contaminated clothing must be removed immediately and laundered separately by personnel trained in chemical hazards . Ventilation systems (fume hoods) are essential to prevent inhalation exposure, and waste should be neutralized with alkaline solutions (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. What analytical challenges arise when quantifying this compound in environmental or biological matrices?

Ultra-short-chain perfluoroalkyl acids (PFAAs), including this compound, exhibit high polarity, leading to poor retention in reversed-phase liquid chromatography (RPLC). Researchers often employ ion-pairing agents (e.g., tetrabutylammonium) or switch to hydrophilic interaction chromatography (HILIC) to improve separation . Matrix effects in environmental samples (e.g., dissolved organic matter) can suppress ionization in mass spectrometry; solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis WAX) enhances recovery (70–90%) . Method validation should include spike-and-recovery tests across varying pH levels to account for analyte dissociation (pKa ~1.5–2.5) .

Q. How can discrepancies in reported physicochemical properties (e.g., logP, stability) of this compound be resolved?

Contradictions in logP values often stem from differences in experimental conditions (pH, solvent systems). Standardized protocols using shake-flask methods with octanol/water at controlled pH (adjusted to suppress ionization) are recommended . Stability studies should assess hydrolysis rates under varying temperatures and pH (e.g., 4–9) via NMR or LC-MS to identify degradation products. Inter-laboratory comparisons and adherence to OECD guidelines improve reproducibility .

Q. What are the key considerations for studying the environmental persistence and degradation pathways of this compound?

Environmental fate studies require simulating natural conditions (UV exposure, microbial activity). Aerobic biodegradation assays using activated sludge or soil microcosms can track mineralization (via ¹⁹F NMR or ion chromatography) . Hydrolysis studies should monitor pH-dependent cleavage of the P–C bond, which generates fluoride ions and phosphonoacetic acid . Computational modeling (e.g., EPI Suite) predicts half-lives and bioaccumulation potential, though empirical validation is essential .

Q. How can NMR spectroscopy elucidate the acid-base behavior and complexation of this compound?

³¹P and ¹⁹F NMR are pivotal for studying protolysis equilibria. Titration experiments (e.g., with NaOH or metal ions) reveal pH-dependent speciation (e.g., mono-/dianion formation) and metal-complex stability constants . For example, complexation with Ca²⁺ or Al³⁺ shifts ³¹P resonance peaks, indicating coordination geometry. Diffusion-ordered spectroscopy (DOSY) further differentiates free and bound species in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.